
Z-Gly-sar-OH
Overview
Description
Z-Gly-sar-OH, also known as N-[(phenylmethoxy)carbonyl]glycylsarcosine, is a dipeptide derivative. It is composed of glycine and sarcosine, with a benzyloxycarbonyl (Z) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Gly-sar-OH can be synthesized through a series of peptide coupling reactions. One common method involves the reaction of Z-glycine with sarcosine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, which can efficiently couple amino acids and protect groups under controlled conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-sar-OH undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release glycine and sarcosine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound. For example, hydrochloric acid or sodium hydroxide solutions can facilitate the hydrolysis process.
Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Coupling Reactions: Reagents like DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide coupling reactions.
Major Products Formed
Hydrolysis: Glycine and sarcosine.
Substitution: Deprotected glycine-sarcosine dipeptide.
Coupling Reactions: Longer peptide chains with this compound as a building block.
Scientific Research Applications
Pharmacological Applications
1.1. PEPT-1 Mediated Transport Studies
Glycyl-sarcosine is primarily utilized to study the proton-coupled peptide transporter PEPT-1 (SLC15A1). Its structural stability due to N-methylation of the peptide bond makes it resistant to enzymatic degradation, allowing for reliable investigations into peptide transport mechanisms. Research has demonstrated that glycyl-sarcosine serves as a substrate for PEPT-1, facilitating the understanding of drug absorption processes in the intestine .
1.2. Inhibition Studies
Glycyl-sarcosine has been employed in various inhibition studies to evaluate the effects of different compounds on its uptake via PEPT-1. For instance, competitive inhibition assays have shown that Gly-Pro, losartan, and valaciclovir significantly affect glycyl-sarcosine uptake, with calculated IC50 values indicating their potency as inhibitors . These findings are crucial for developing drugs that can modulate peptide transport systems.
Analytical Method Development
2.1. Quantification Assays
Recent advancements have led to the development of highly sensitive quantification assays for glycyl-sarcosine using UPLC-MS/MS techniques. These assays allow for the detection of glycyl-sarcosine at concentrations as low as 0.1 ng/mL in cell lysates, which is essential for semi-high-throughput screening of PEPT-1 inhibitors . The methodology includes optimized sample preparation protocols that enhance sensitivity and reduce resource requirements.
Parameter | Value |
---|---|
Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Dynamic Range | 0.1 - 1000 ng/mL |
Assay Type | UPLC-MS/MS |
Cellular Uptake Studies
3.1. Caco-2 Cell Model
Glycyl-sarcosine is extensively used in Caco-2 cell models to simulate intestinal absorption processes. The uptake studies conducted on Caco-2 cells have provided insights into how various factors such as pH and concentration influence the transport of peptides across intestinal barriers . The results indicate that glycyl-sarcosine maintains a high affinity for PEPT-1, making it an ideal candidate for studying drug absorption mechanisms.
Case Studies and Findings
4.1. Study on Ion Transport and Nutrient Absorption
A study highlighted the role of enteric endocrine cells in nutrient absorption and ion transport, indirectly linking the importance of substrates like glycyl-sarcosine in maintaining intestinal homeostasis . The loss of enteroendocrine cells resulted in significant imbalances in nutrient absorption, emphasizing the need for effective transport substrates.
4.2. Inhibition Mechanism Exploration
Further investigations into the inhibition mechanisms revealed that various compounds could modulate glycyl-sarcosine uptake through competitive inhibition pathways, providing valuable data for drug design targeting PEPT-1 .
Mechanism of Action
The mechanism of action of Z-Gly-sar-OH involves its interaction with peptide transporters and enzymes. In biological systems, it can be transported across cell membranes by peptide transporters such as PEPT-1. Once inside the cell, it can be hydrolyzed by peptidases to release glycine and sarcosine, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Glycine-sarcosine (Gly-Sar): A simpler dipeptide without the benzyloxycarbonyl protecting group.
N-methylglycine (Sarcosine): A single amino acid derivative.
N,N-dimethylglycine: A dimethylated derivative of glycine.
Uniqueness
Z-Gly-sar-OH is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .
Biological Activity
Z-Gly-sar-OH, a derivative of glycine, has garnered attention in recent years for its biological activities, particularly in relation to its role as a dipeptide. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- CAS Number : 39608-31-6
This compound functions primarily through its interaction with peptide transporters and various biological pathways:
- Transport Mechanism :
- Inhibition Studies :
Biological Activity
This compound has been linked to various biological activities:
- Neuroprotective Effects : Research indicates that this compound may enhance neuronal survival by modulating reactive oxygen species (ROS) production. Inhibition of prolyl oligopeptidase (POP), an enzyme involved in neurodegenerative processes, has been shown to improve cell viability in neuroblastoma models .
- Anti-inflammatory Properties : The compound has been associated with reduced inflammation through its role in generating immunoactive peptides from larger proteins. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Neuroblastoma Cell Lines :
- Gastrointestinal Absorption :
Research Findings Summary
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Z-Gly-sar-OH during synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify molecular structure and detect impurities .
- HPLC-MS to assess purity and retention time consistency, referencing known standards .
- Elemental analysis to confirm empirical formula (C₁₃H₁₆N₂O₅) .
Q. What are the standard protocols for synthesizing this compound?
- Synthetic routes : Typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Optimize coupling agents (e.g., HBTU/DIPEA) and deprotection steps .
- Validation : Monitor reaction progress via TLC or FTIR for carbonyl stretching (~1650–1750 cm⁻¹) .
- Challenges : Address racemization risks by controlling pH and temperature during deprotection .
Q. How should this compound be characterized for solubility and stability in experimental buffers?
- Solubility profiling : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, methanol) using UV-Vis spectroscopy at λ = 220–280 nm .
- Stability assays : Incubate at 4°C, 25°C, and 37°C; analyze degradation via HPLC over 72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s reactivity under varying pH conditions?
- Approach :
- Replicate conflicting studies using identical buffers (e.g., phosphate vs. Tris) and temperature controls .
- Perform kinetic studies with stopped-flow spectroscopy to track intermediate formation .
- Use statistical tools (ANOVA) to compare datasets and identify confounding variables (e.g., ionic strength) .
Q. What experimental design principles apply when studying this compound’s role in enzyme inhibition assays?
- Key considerations :
- Optimize substrate-to-inhibitor ratios to avoid non-specific binding artifacts .
- Include positive/negative controls (e.g., known inhibitors like leupeptin) .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG, Kd) .
Q. How can researchers improve the yield of this compound in large-scale synthesis while minimizing side products?
- Process optimization :
- Screen resins (Wang vs. Rink amide) for coupling efficiency .
- Implement kinetic control by adjusting reaction time and reagent stoichiometry .
- Quality control : Use preparative HPLC to isolate high-purity fractions and analyze by ESI-MS .
Q. Methodological Challenges and Solutions
Q. What are the best practices for documenting this compound’s spectroscopic data to ensure reproducibility?
- Guidelines :
- Report NMR chemical shifts (δ) with solvent references and multiplicity .
- Include HPLC chromatograms with column specifications (C18, 5 µm) and gradient profiles .
- Archive raw data in open-access repositories (e.g., Zenodo) with DOI links .
Q. How can researchers address discrepancies in this compound’s reported stability in oxidative environments?
- Troubleshooting framework :
Validate experimental conditions (e.g., O₂ levels, light exposure) .
Use LC-MS to identify oxidation byproducts (e.g., sulfoxide derivatives) .
Compare results with stability data from analogs (e.g., Z-Ala-sar-OH) to isolate structural vulnerabilities .
Q. Data Presentation and Peer Review
Q. How should researchers present this compound’s crystallographic data in publications?
- Requirements :
- Include CIF files with refined coordinates and thermal parameters .
- Annotate hydrogen bonding and torsion angles in tables .
- Discuss crystal packing and polymorphism risks in the "Results and Discussion" section .
Q. What strategies enhance the rigor of literature reviews on this compound’s pharmacological applications?
- Systematic review :
- Use Google Scholar advanced operators (e.g.,
"this compound" AND (inhibition OR pharmacokinetics)
) to filter high-impact studies . - Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
- Highlight methodological gaps (e.g., lack of in vivo toxicity data) in the "Conclusion" section .
Properties
IUPAC Name |
2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQLCGFBZSRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293391 | |
Record name | Z-GLY-SAR-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-91-4 | |
Record name | 7801-91-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-GLY-SAR-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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